

A Comparative Guide to the Analytical Standards of 4-Ethylethcathinone (4-EEC)

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This guide provides a comparative overview of analytical data for **4-Ethylethcathinone** (4-EEC), a synthetic cathinone. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of this substance. While a formal inter-laboratory validation study for 4-EEC is not publicly available, this document compiles and compares data from various sources to serve as a valuable reference.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the physicochemical properties and key spectroscopic data for **4-Ethylethcathinone** and its hydrochloride salt, as reported by various organizations. This allows for a quick comparison of expected analytical parameters.



Parameter	SWGDRUG.org[1]	PubChem[2][3]	Cayman Chemical[4]
IUPAC Name	2-(ethylamino)-1-(4- ethylphenyl)propan-1- one	2-(ethylamino)-1-(4- ethylphenyl)propan-1- one	2-(ethylamino)-1-(4- ethylphenyl)propan-1- one, monohydrochloride
Synonyms	4-EEC, 4-ethyl-N- ethylcathinone	4-Eec, TD91EP6JNV	4-EEC
Molecular Formula	C13H19NO (Base), C13H19NO · HCI (HCI Salt)	C13H19NO (Base), C13H20CINO (HCI Salt)	C13H19NO · HCl
Molecular Weight	205 g/mol (Base), 241 g/mol (HCl Salt)	205.30 g/mol (Base), 241.76 g/mol (HCl Salt)	241.8 g/mol
Appearance	White powder (HCl Salt)	Not Specified	A crystalline solid
UVmax (in Methanol)	262.8 nm	Not Specified	255 nm
GC-MS Retention Time	8.630 min	Not Specified	Not Specified
Key Mass Spectra (m/z)	205, 190, 174, 162, 146, 133, 119, 115, 103, 90, 79, 77, 72, 70, 63, 56, 51, 44, 42, 39	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies for the characterization of **4-Ethylethcathinone** are crucial for reproducibility. Below are the experimental protocols derived from available documentation.

Gas Chromatography/Mass Spectrometry (GC-MS)



- Sample Preparation: A dilution of the analyte at approximately 4 mg/mL was base extracted into chloroform.[1]
- Instrumentation: An Agilent gas chromatograph in split mode coupled with a mass spectrometer detector was used.[1]
- Column: A DB-1 MS column (or equivalent) with dimensions of 30m x 0.25 mm x 0.25μm was utilized.[1]
- Carrier Gas: Helium was used as the carrier gas at a flow rate of 1 mL/min.[1]
- Temperature Program:
 - Injector Temperature: 280°C[1]
 - MSD Transfer Line: 280°C[1]
 - MS Source: 230°C[1]
 - MS Quad: 150°C[1]
 - Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[1]
- Injection Parameters: A 1 μL injection volume was used with a split ratio of 20:1.[1]
- MS Parameters: The mass scan range was set from 30 to 550 amu.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The analyte was diluted to approximately 10 mg/mL in D2O containing
 TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.[1]
- Instrument: A 400 MHz NMR spectrometer was employed.[1]
- Parameters:
 - Spectral Width: At least -3 ppm to 13 ppm.[1]



• Pulse Angle: 90°[1]

Delay Between Pulses: 45 seconds[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

- Instrument: An FTIR spectrometer equipped with a diamond ATR attachment (3 bounce) was used.[1]
- Scan Parameters:

Number of Scans: 32[1]

Number of Background Scans: 32[1]

Resolution: 4 cm-1[1]

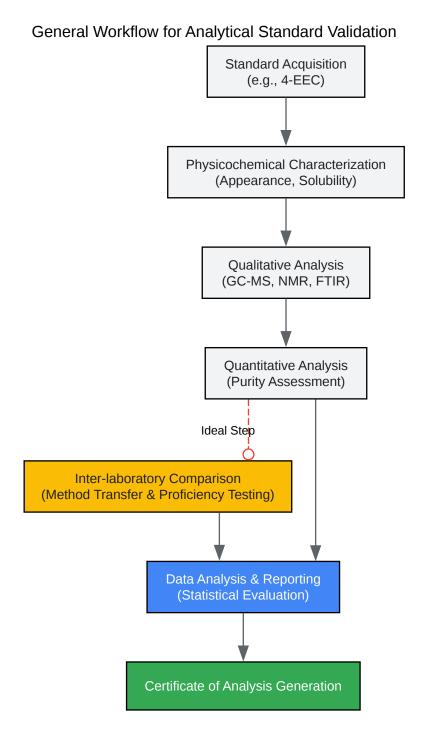
• Sample Gain: 8[1]

Aperture: 150[1]

Visualized Workflows and Structures

The following diagrams illustrate a generalized workflow for analytical method validation and the chemical structure of **4-Ethylethcathinone**.





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A generalized workflow for the validation of an analytical standard.

The chemical structure of **4-Ethylethcathinone**.



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